molecular formula C14H11N3O3 B2705024 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 922099-38-5

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2705024
CAS No.: 922099-38-5
M. Wt: 269.26
InChI Key: DWYKLOGFBQFCJN-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the benzofuran and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and oxadiazole derivatives, such as:

  • Benzofuran-2-carboxylic acid
  • 1,3,4-Oxadiazole-2-thiol
  • Cyclopropanecarboxamide derivatives

Uniqueness

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical properties. The presence of both benzofuran and oxadiazole rings in a single molecule allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-12(8-5-6-8)15-14-17-16-13(20-14)11-7-9-3-1-2-4-10(9)19-11/h1-4,7-8H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKLOGFBQFCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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